molecular formula C14H17Cl B2972757 1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287283-40-1

1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2972757
CAS No.: 2287283-40-1
M. Wt: 220.74
InChI Key: PCZCDMMOQMSCCL-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[111]pentane is a derivative of bicyclo[111]pentane, a compound known for its unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process can achieve throughputs of up to 8.5 mmol/h, providing an efficient method for producing gram quantities of the desired compound .

Industrial Production Methods: Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve photochemical transformations. For instance, a continuous photochemical transformation of [1.1.1]propellane can yield valuable bicyclo[1.1.1]pentane derivatives bearing mixed ester/acyl chloride moieties .

Properties

IUPAC Name

1-(chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl/c1-2-11-5-3-4-6-12(11)14-7-13(8-14,9-14)10-15/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZCDMMOQMSCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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